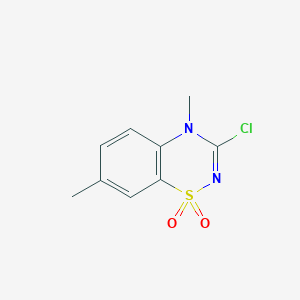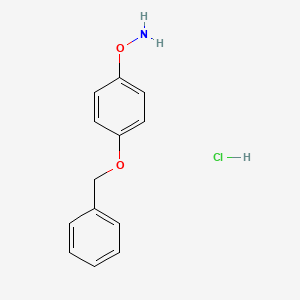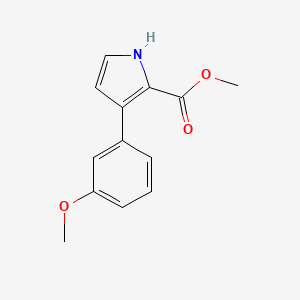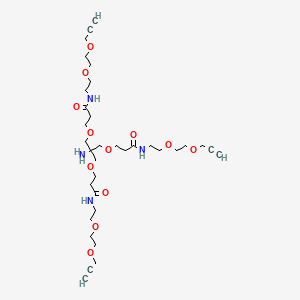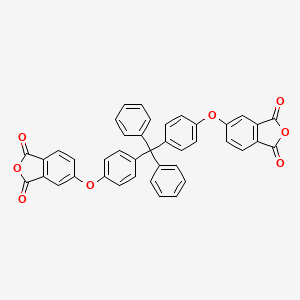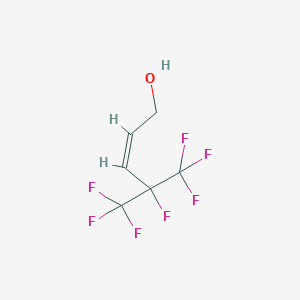
(2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol is an organic compound characterized by the presence of multiple fluorine atoms and a hydroxyl group. This compound is notable for its unique structure, which includes a double bond in the 2-position and a trifluoromethyl group in the 4-position. The presence of fluorine atoms imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol typically involves the use of fluorinated precursors. One common method involves the reaction of a fluorinated alkene with a suitable hydroxylating agent under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient production. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the fluorine atoms can participate in various non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. The exact pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-2-penten-1-ol: A structurally similar compound with a double bond in the 2-position but lacking the extensive fluorination.
(E)-2-penten-1-ol: An isomer with a different configuration of the double bond.
Pent-2-en-1-ol: A compound with a similar backbone but without the fluorine atoms.
Uniqueness
The extensive fluorination of (2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol sets it apart from its analogs. The presence of multiple fluorine atoms imparts unique chemical properties, such as increased stability and resistance to metabolic degradation. These properties make it particularly valuable in applications where such characteristics are desired.
Propiedades
Número CAS |
83706-99-4 |
|---|---|
Fórmula molecular |
C6H5F7O |
Peso molecular |
226.09 g/mol |
Nombre IUPAC |
(Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol |
InChI |
InChI=1S/C6H5F7O/c7-4(2-1-3-14,5(8,9)10)6(11,12)13/h1-2,14H,3H2/b2-1- |
Clave InChI |
LJGTZTYTTFGFAE-UPHRSURJSA-N |
SMILES isomérico |
C(/C=C\C(C(F)(F)F)(C(F)(F)F)F)O |
SMILES canónico |
C(C=CC(C(F)(F)F)(C(F)(F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




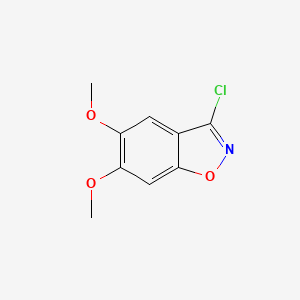
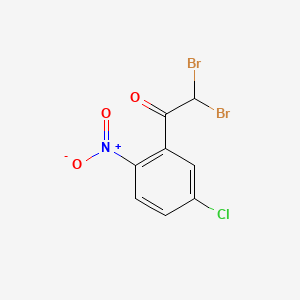
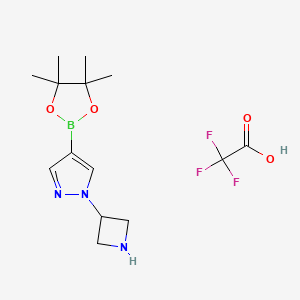
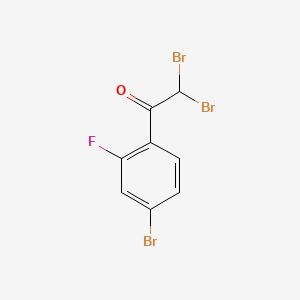
![N-Boc-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanamine](/img/structure/B13709196.png)
![2-Boc-6,7-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13709199.png)

